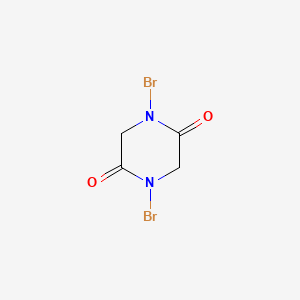1,4-Dibromo-piperazine-2,5-dione
CAS No.: 37636-53-6
Cat. No.: VC11684346
Molecular Formula: C4H4Br2N2O2
Molecular Weight: 271.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37636-53-6 |
|---|---|
| Molecular Formula | C4H4Br2N2O2 |
| Molecular Weight | 271.89 g/mol |
| IUPAC Name | 1,4-dibromopiperazine-2,5-dione |
| Standard InChI | InChI=1S/C4H4Br2N2O2/c5-7-1-3(9)8(6)2-4(7)10/h1-2H2 |
| Standard InChI Key | ZFKYKEHRPKQJDV-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(CC(=O)N1Br)Br |
| Canonical SMILES | C1C(=O)N(CC(=O)N1Br)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituent Effects
1,4-Dibromo-piperazine-2,5-dione is a six-membered ring system comprising two amide groups at positions 2 and 5, with bromine atoms substituted at the nitrogen atoms in positions 1 and 4. The presence of bromine introduces significant electronic and steric effects, altering the compound’s solubility, stability, and intermolecular interactions. The planar amide groups facilitate π-π stacking, while bromine’s electronegativity enhances electrophilic reactivity, making the compound a versatile intermediate in organic synthesis .
Table 1: Comparative Physicochemical Properties of Piperazine-2,5-dione Derivatives
Synthetic Methodologies
Bromination Strategies
The synthesis of 1,4-dibromo-piperazine-2,5-dione typically involves direct bromination of piperazine-2,5-dione or its precursors. A two-step approach, analogous to methods used for N-phenylpiperidine bromination , can be adapted:
-
Preparation of Piperazine-2,5-dione: Cyclization of glycine anhydride or dipeptides under thermal or catalytic conditions .
-
Bromination: Treatment with brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a phase-transfer catalyst (e.g., tetra-n-butylammonium tetraphenylborate) .
Example Protocol:
-
Dissolve piperazine-2,5-dione (1.0 equiv) in dichloromethane.
-
Add NBS (1.2 equiv) and tetra-n-butylammonium tetraphenylborate (0.1 equiv) at 10–15°C.
-
Stir at 20–25°C for 6 hours, followed by quenching with sodium bisulfite and recrystallization .
Stereochemical Considerations
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
The bromine substituents reduce solubility in polar solvents compared to non-brominated analogs. Experimental data for related compounds suggest moderate solubility in dichloromethane (≈50 mg/mL) and acetonitrile (≈30 mg/mL) . Thermal gravimetric analysis (TGA) predicts decomposition above 250°C, consistent with the stability of brominated amides .
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 600–650 cm⁻¹ (C-Br stretch).
-
NMR:
Applications in Pharmaceutical and Materials Science
Anticancer and Antiapoptotic Activity
Piperazine-2,5-dione derivatives exhibit potent bioactivity, with 1,4-dibromo-piperazine-2,5-dione hypothesized to enhance apoptosis inhibition via interactions with caspase enzymes . Structural analogs, such as plinabulin, demonstrate microtubule-disrupting effects, suggesting potential utility in oncology .
Peptidomimetic Design
The compound’s rigid scaffold serves as a template for peptidomimetics, mimicking protein secondary structures. Bromination improves metabolic stability and membrane permeability, addressing limitations of natural peptides .
Polymer and Coordination Chemistry
Bromine atoms enable crosslinking in polyamide synthesis or serve as leaving groups in nucleophilic substitution reactions, facilitating the development of functional materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume